C6 vs. C7 Substitution: Predicted MAO-B Inhibitory Potency Differential Based on Class-Level SAR
As no direct enzymatic assay data were identified for 6-[(oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one, the most robust differentiation evidence derives from class-level SAR reported by Meiring et al. (2013) [1]. In that study, the most potent MAO-B inhibitor identified was 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (C7-substituted), with an IC₅₀ of 2.9 nM and 2750-fold selectivity over MAO-A. The authors explicitly concluded that C7 substitution yields significantly more potent MAO-B inhibition than C6 substitution. For C6-substituted analogs evaluated in the same study, IC₅₀ values were consistently higher (less potent), though exact values for a C6-oxan-4-ylamino compound were not reported. This regiochemical SAR allows a class-level inference that the target compound, bearing a C6 substituent, will exhibit reduced MAO-B potency relative to the C7-substituted lead (2.9 nM).
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) – regiochemical comparison (C6 vs. C7 substitution) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be >2.9 nM based on C6 substitution pattern |
| Comparator Or Baseline | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: MAO-B IC₅₀ = 2.9 nM (C7-substituted lead) |
| Quantified Difference | Potency reduction expected for C6 vs. C7 substitution; exact fold-difference not quantifiable without target-specific data |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine fluorometric assay; 20 min incubation (as described in Meiring et al., 2013) |
Why This Matters
For MAO-B inhibitor screening programs, this regiochemical SAR informs that the target compound is a C6-substituted scaffold tool rather than a high-potency lead, and procurement should be based on its value as an SAR probe rather than as a potency-optimized candidate.
- [1] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5498-5502. View Source
